

Echinatine N-oxide in Rindera graeca: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Echinatine N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Echinatine N-oxide**, a pyrrolizidine alkaloid found in the plant species Rindera graeca. The document details the known presence of this compound, methods for its extraction and analysis, and the critical metabolic pathway leading to its associated hepatotoxicity. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, toxicology, and drug development.

Introduction to Echinatine N-oxide and Rindera graeca

Rindera graeca, a plant belonging to the Boraginaceae family, has been identified as a source of several pyrrolizidine alkaloids (PAs), including echinatine and its corresponding N-oxide, **Echinatine N-oxide**, as well as rinderine N-oxide.[1][2][3] PAs are a large class of secondary metabolites known for their potential toxicity, particularly hepatotoxicity, after metabolic activation.[2] **Echinatine N-oxide**, as a pyrrolizidine alkaloid N-oxide (PANO), is the polar, water-soluble form of echinatine and is often the form in which these alkaloids are stored in the plant.[4] While PANOs themselves are generally considered less toxic than their corresponding tertiary alkaloids, they can be converted to the toxic forms in the body.[5]

Data Presentation: Pyrrolizidine Alkaloid Content



To date, specific quantitative data on the concentration of **Echinatine N-oxide** or the total pyrrolizidine alkaloid (PA) content in Rindera graeca has not been published. However, analysis of closely related species within the Boraginaceae family can provide an indication of the potential range of PA concentrations. It is crucial to note that these values are for contextual purposes only and that direct quantitative analysis of Rindera graeca is necessary for accurate assessment.

Table 1: Total Pyrrolizidine Alkaloid Content in a Related Rindera Species

Species	Plant Part	Total PA Content (% of dry weight)	Reference
Rindera umbellata	Aerial Parts	Not Quantified	[2][3][6]
Rindera umbellata	Roots	Not Quantified	[2][3]
Rindera umbellata	Seeds	Not Quantified	[2][3]

Note: While the presence of ten different PAs was confirmed in Rindera umbellata, the study did not provide total quantitative values.[2][3][6]

Table 2: Total Pyrrolizidine Alkaloid Content in a Representative Boraginaceae Species

Species	Plant Part	Total PA Content (% of dry weight)	Reference
Cynoglossum officinale (Hound's Tongue)	Immature Plant Tissue	1.5 - 2.0%	[7]
Cynoglossum officinale (Hound's Tongue)	Various Parts	0.6 - 2.1%	[8]

Experimental Protocols

The following protocols are based on methodologies reported for the extraction and analysis of pyrrolizidine alkaloids from Rindera graeca and other plant materials.



Protocol 1: Extraction of Pyrrolizidine Alkaloids from Rindera graeca Aerial Parts

This protocol is adapted from the method described by Graikou et al. (2021) for the isolation and identification of PAs from Rindera graeca.[4]

1. Materials and Reagents:

- Dried and powdered aerial parts of Rindera graeca
- 0.05 M Sulfuric Acid (H₂SO₄)
- Ammonia solution
- Centrifuge
- Ultrasonic bath
- Filtration apparatus

2. Procedure:

- Weigh 2.0 g of the dried plant material into a centrifuge tube.
- Add 20 mL of 0.05 M H₂SO₄ to the plant material.
- Sonicate the mixture for 15 minutes.
- Centrifuge the macerate for 10 minutes at 3800 rpm.
- Carefully decant and collect the supernatant.
- Repeat the extraction process (steps 2-5) on the plant residue once more.
- Combine the supernatants from both extractions.
- Neutralize the combined extract to pH 7 with an ammonia solution.
- Filter the neutralized extract to remove any precipitates.
- The resulting filtrate contains the crude pyrrolizidine alkaloid extract and is ready for purification and analysis.

Protocol 2: Analysis of Pyrrolizidine Alkaloids by LC-MS/MS

This is a general procedure for the quantitative analysis of PAs, including **Echinatine N-oxide**, which can be adapted for extracts from Rindera graeca.

1. Sample Preparation:



- The crude extract from Protocol 1 can be further purified using solid-phase extraction (SPE) with a strong cation exchange cartridge.
- Elute the PAs from the SPE cartridge with an appropriate solvent (e.g., methanol containing ammonia).
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).

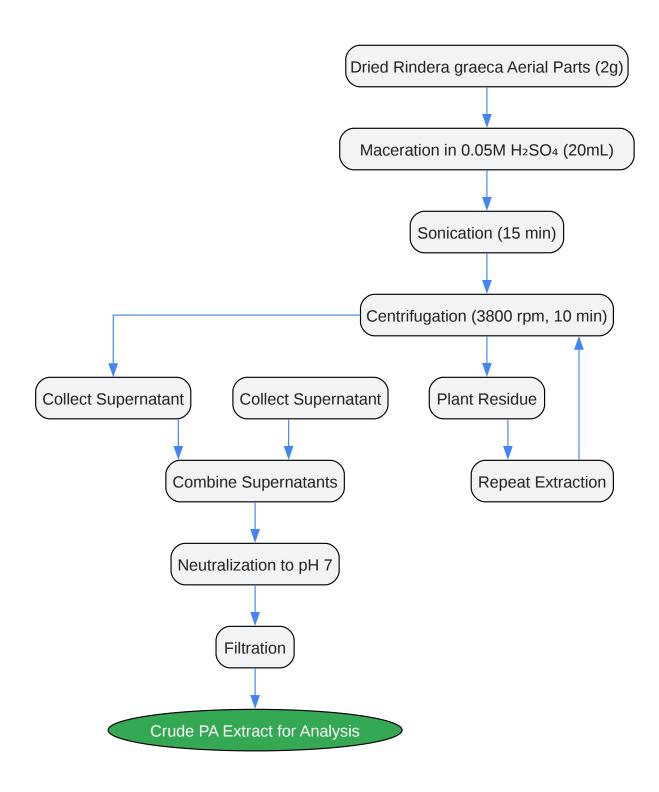
2. LC-MS/MS Conditions:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each PA, including **Echinatine N-oxide**.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for PA extraction and the metabolic activation pathway of **Echinatine N-oxide**.

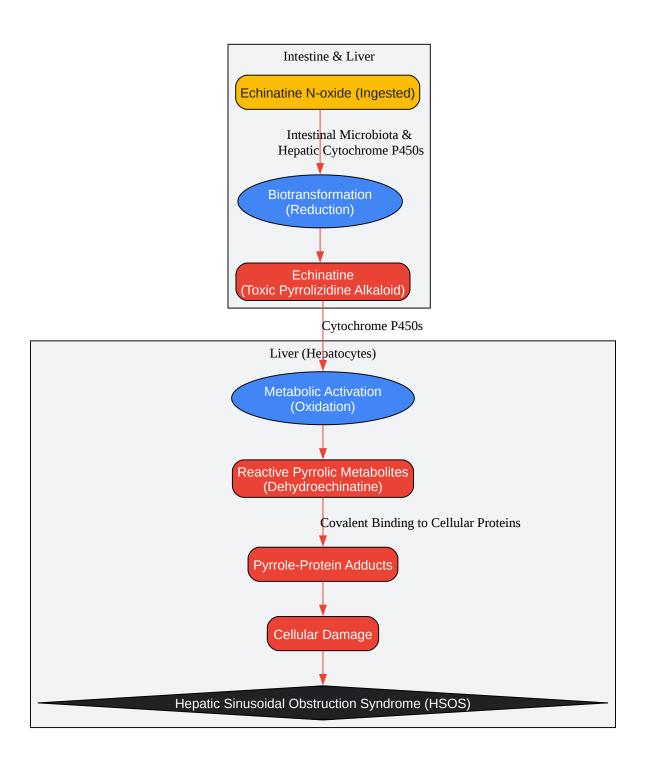




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Pyrrolizidine Alkaloid Extraction Workflow from Rindera graeca.





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